2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid

Lipophilicity Membrane permeability CNS drug design

Medicinal chemistry programs targeting endocannabinoid hydrolases (FAAH/MAGL) often require α,α-disubstituted amino acid scaffolds with CNS-penetrant physicochemical profiles, yet common catalog searches overlook critical structural distinctions that govern biological performance. This compound resolves that gap with three measurable advantages: • TPSA 67.15 Ų and LogP 1.21-lower polarity and higher lipophilicity than the primary amine analog (TPSA 81.14 Ų), predicting superior brain penetration for CNS-targeting inhibitor programmes. • Free carboxylic acid functionality enables direct Fmoc/t-Bu solid-phase peptide incorporation without pre-activation hydrolysis, unlike the methyl ester analog. • N-Methylamino group yields a tertiary amide bond upon coupling, conferring proteolytic resistance essential for stapled peptides and protease-resistant therapeutics. Supplied at ≥98% purity with full analytical documentation. Standard international B2B shipping available.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
Cat. No. B13631365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C(C)CC(C)(C(=O)O)NC
InChIInChI=1S/C11H19N3O2/c1-8-6-13-14(7-8)9(2)5-11(3,12-4)10(15)16/h6-7,9,12H,5H2,1-4H3,(H,15,16)
InChIKeyKVAJHPJVYXLFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid – Physicochemical Baseline


2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid (CAS 1343234-09-2) is a synthetic, non-proteinogenic α,α-disubstituted amino acid featuring an N-methylamino group on the α-carbon and a 4-methylpyrazole moiety at the γ-position . It belongs to a family of pyrazole-containing amino acid derivatives that are of interest in medicinal chemistry as building blocks, particularly for enzyme inhibitor programmes targeting FAAH and MAGL [1]. The compound has a molecular formula of C11H19N3O2, a molecular weight of 225.29 g/mol, and is commercially supplied at ≥98% purity .

Structural Nuances Preventing Generic Substitution


Close structural analogs of this compound—including the primary amine analog, the methyl ester, and pyrazole regioisomers—are not interchangeable surrogates. The N-methylamino group versus the primary amine alters hydrogen-bonding capacity and metabolic stability ; the pyrazole attachment point (γ- vs δ-position) shifts molecular shape and physicochemical properties ; and the carboxylic acid versus methyl ester determines both solubility and suitability for downstream conjugation chemistry . These subtle differences, while easily overlooked in catalogue searches, produce quantifiable shifts in LogP, TPSA, rotatable bond count, and hydrogen-bond donor profiles that directly impact membrane permeability, synthetic utility, and biological target engagement. The evidence below demonstrates why procurement decisions cannot rely on simple functional-group similarity and instead require compound-specific selection.

Quantitative Evidence vs. Closest Analogs


Enhanced Lipophilicity vs Primary Amine Analog

The N-methylamino substitution in the target compound yields a predicted LogP of 1.21, which is 0.26 log units higher than the primary amine analog (LogP 0.94) when computed by the same method . This represents an approximately 82% higher predicted octanol-water partition coefficient, consistent with the greater lipophilicity expected from N-methylation of the α-amino group.

Lipophilicity Membrane permeability CNS drug design

Reduced Polar Surface Area vs Primary Amine Analog

The target compound exhibits a predicted topological polar surface area (TPSA) of 67.15 Ų, which is 13.99 Ų lower than the primary amine analog (TPSA 81.14 Ų) . This 17.2% reduction in TPSA is attributable to the replacement of the primary amine hydrogen atoms with a methyl group, reducing the compound's capacity for hydrogen-bonding interactions with aqueous solvent.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Higher Lipophilicity vs 5-Position Pyrazole Regioisomer

When the pyrazole moiety is moved from the γ-position (target compound) to the δ-position (5-position regioisomer), the predicted LogP drops from 1.21 to 1.03, a decrease of 0.17 log units . Additionally, the rotatable bond count increases from 5 (target) to 6 (regioisomer), indicating greater conformational flexibility in the regioisomer . These differences arise from the distinct spatial arrangement of the pyrazole ring relative to the α-amino acid core.

Regioisomer differentiation Pyrazole attachment point Conformational flexibility

Direct Conjugation via Carboxylic Acid vs Methyl Ester

The target compound presents a free carboxylic acid (C-terminus), while the methyl ester analog (CAS 1339214-55-9) requires an additional deprotection step before use in amide bond formation or bioconjugation reactions . The free acid form eliminates the need for saponification, avoiding potential epimerisation or degradation of the acid-labile pyrazole ring that can occur under basic ester hydrolysis conditions.

Synthetic utility Amide coupling Peptide conjugation

Metabolic Stability: N-Methylamino vs Primary Amine

The N-methylamino motif in the target compound is expected to exhibit altered susceptibility to oxidative N-dealkylation by cytochrome P450 enzymes compared to the primary amine analog. N-methyl substitution generally reduces the rate of oxidative deamination that is prevalent for primary aliphatic amines, although N-demethylation can still occur via CYP450-mediated pathways [1]. Without direct experimental metabolic stability data for this specific compound, this evidence is classified as class-level inference based on established medicinal chemistry principles regarding N-alkyl amino acids.

Metabolic stability N-dealkylation CYP450 metabolism

Application Scenarios Based on Evidence


CNS-Penetrant FAAH/MAGL Inhibitor Optimization

The target compound's lower TPSA (67.15 Ų) and higher LogP (1.21) relative to the primary amine analog position it as a more brain-penetrant scaffold for endocannabinoid hydrolase (FAAH/MAGL) dual inhibitor programmes . The pyrazole-containing amino acid framework has been cited in the patent literature as a core motif for FAAH/MAGL modulation [1]. Procurement of this compound is indicated when a project requires an α,α-disubstituted amino acid building block with physicochemical properties predicting CNS exposure, particularly when the primary amine analog (TPSA 81.14 Ų) is predicted to fall outside desirable CNS drug space.

Solid-Phase Peptide Synthesis with Lipophilic Residue

The free carboxylic acid functionality enables direct incorporation into peptide chains via standard Fmoc/t-Bu solid-phase peptide synthesis without a pre-activation hydrolysis step . This is advantageous over the methyl ester analog, which requires saponification prior to use. The N-methylamino group provides a tertiary amide bond when coupled, which is resistant to proteolytic cleavage—a property sought in stapled peptides and protease-resistant peptide therapeutics.

SAR Studies: γ- vs δ-Pyrazole Regioisomers

When a medicinal chemistry programme has identified that the pyrazole attachment point is a critical SAR vector, the target compound (γ-attachment with 5 rotatable bonds) and its δ-attachment regioisomer (6 rotatable bonds, LogP 1.03) should be procured as a matched pair . The quantifiable differences in LogP (+0.17) and conformational flexibility provide a rational basis for selecting the target compound when increased lipophilicity and reduced conformational entropy are desired for target engagement.

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